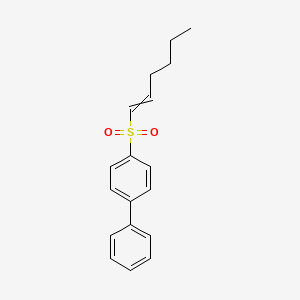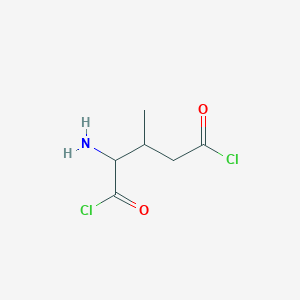
3-Methylglutamoyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylglutamoyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a 3-methylglutamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylglutamoyl dichloride typically involves the chlorination of 3-methylglutamic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The process generally requires an inert atmosphere and controlled temperature to ensure the selective formation of the dichloride compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Large-scale reactors with precise temperature and pressure controls are employed. The use of continuous flow systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methylglutamoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylglutamic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-methylglutamoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane (CH₂Cl₂), and mild bases (e.g., triethylamine).
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄, typically in anhydrous ether solvents.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
3-Methylglutamic acid: from hydrolysis.
3-Methylglutamoyl alcohol: from reduction.
Scientific Research Applications
3-Methylglutamoyl dichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylglutamoyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s electrophilic carbon centers, due to the presence of chlorine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic substitution: Targets nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on molecules.
Hydrolysis: Involves interaction with water molecules, leading to the cleavage of the C-Cl bond.
Reduction: Targets the carbonyl group, converting it to an alcohol.
Comparison with Similar Compounds
3-Methylglutamoyl dichloride can be compared with other similar compounds such as:
3-Methylglutamic acid: The parent compound, which lacks the reactive chlorine atoms.
3-Methylglutamoyl bromide: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
3-Methylglutamoyl fluoride: Another halogenated derivative with distinct chemical properties.
Uniqueness: The presence of two chlorine atoms in this compound makes it particularly reactive and versatile in chemical synthesis, distinguishing it from its analogs with different halogens or without halogenation.
Properties
CAS No. |
921607-45-6 |
|---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
2-amino-3-methylpentanedioyl dichloride |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3(2-4(7)10)5(9)6(8)11/h3,5H,2,9H2,1H3 |
InChI Key |
JQSYOMVCNJDLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)Cl)C(C(=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
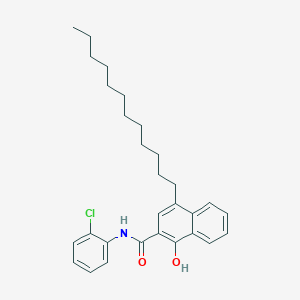
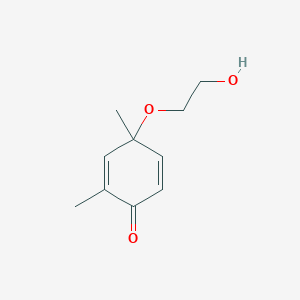
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
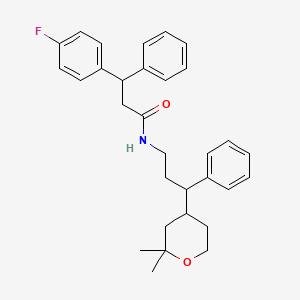
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
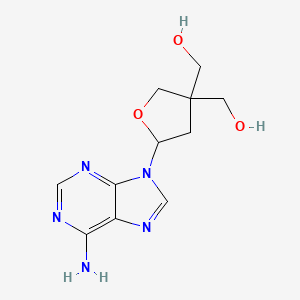
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
